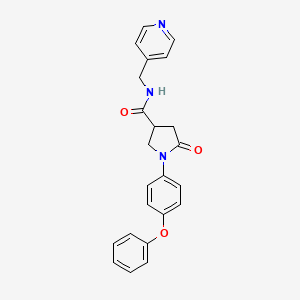
5-oxo-1-(4-phenoxyphenyl)-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-1-(4-phenoxyphenyl)-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide, also known as PPMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidinecarboxamides and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
5-oxo-1-(4-phenoxyphenyl)-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide exerts its therapeutic effects by inhibiting the activity of enzymes such as sphingosine kinase (SK) and ceramide synthase (CerS). SK is involved in the synthesis of sphingosine-1-phosphate (S1P), a bioactive lipid mediator that promotes cell proliferation, survival, and migration. CerS, on the other hand, is involved in the synthesis of ceramide, a bioactive lipid mediator that induces cell death and inhibits cell proliferation. By inhibiting the activity of SK and CerS, this compound reduces the levels of S1P and increases the levels of ceramide, leading to the inhibition of cell proliferation and induction of cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of cell death, reduction of oxidative stress, and inhibition of inflammation. This compound also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, which is a crucial step in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
5-oxo-1-(4-phenoxyphenyl)-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide has several advantages for laboratory experiments, including its stability, solubility, and specificity towards SK and CerS. However, this compound also has some limitations, including its low potency and selectivity towards SK and CerS isoforms.
Zukünftige Richtungen
There are several future directions for the study of 5-oxo-1-(4-phenoxyphenyl)-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide, including the development of more potent and selective SK and CerS inhibitors, the investigation of the role of this compound in other diseases such as diabetes and cardiovascular diseases, and the development of this compound-based drug delivery systems. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. It exhibits a range of biochemical and physiological effects and exerts its therapeutic effects by inhibiting the activity of enzymes such as SK and CerS. This compound has several advantages for laboratory experiments, but also has some limitations. There are several future directions for the study of this compound, and further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
Synthesemethoden
5-oxo-1-(4-phenoxyphenyl)-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide can be synthesized using a variety of methods, including microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis. The most commonly used method involves the reaction of 4-Phenoxybenzaldehyde, 4-Pyridinemethanol, and 3-Pyrrolidinecarboxylic acid in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).
Wissenschaftliche Forschungsanwendungen
5-oxo-1-(4-phenoxyphenyl)-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
5-oxo-1-(4-phenoxyphenyl)-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22-14-18(23(28)25-15-17-10-12-24-13-11-17)16-26(22)19-6-8-21(9-7-19)29-20-4-2-1-3-5-20/h1-13,18H,14-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVNIMJBOCQTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

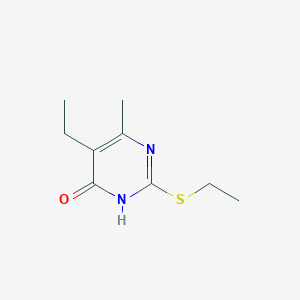
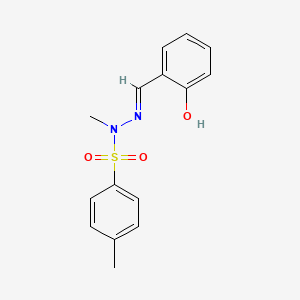
![1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6022960.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6022966.png)
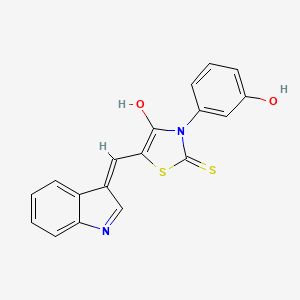
![N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6022973.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B6022975.png)
![7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6022983.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6023001.png)
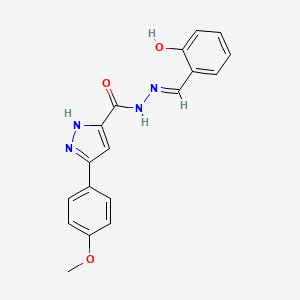
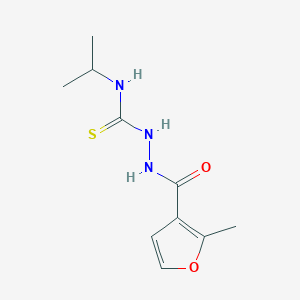
![N-cyclopropyl-1-(2-methylbenzyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6023017.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[(3-methoxybenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6023023.png)
![N'-(4-ethoxy-2-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6023028.png)